N-(prop-2-yn-1-yl)cyclooctanamine
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Overview
Description
N-(prop-2-yn-1-yl)cyclooctanamine is a chemical compound with the molecular formula C₁₁H₁₉N and a molecular weight of 165.28 g/mol . This compound is characterized by the presence of a cyclooctane ring attached to an amine group, which is further substituted with a prop-2-yn-1-yl group. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of N-(prop-2-yn-1-yl)cyclooctanamine can be achieved through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones. Another method involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer . This reaction affords the corresponding formamides under mild conditions.
Chemical Reactions Analysis
N-(prop-2-yn-1-yl)cyclooctanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen results in the formation of formamides . Common reagents used in these reactions include molecular oxygen and phenyl isothiocyanate. The major products formed from these reactions are formamides and benzimidazole derivatives.
Scientific Research Applications
N-(prop-2-yn-1-yl)cyclooctanamine has several scientific research applications. It is used in the synthesis of heterocyclic compounds, which have a broad spectrum of biological activity . These compounds display antiulcer action, reduce gastric hypersecretion, and inhibit collagenase, making them potential candidates for the treatment of rheumatoid arthritis and cancer . Additionally, this compound is used in the study of oxidative formylation reactions and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)cyclooctanamine involves its role as a photosensitizer in oxidative formylation reactions . Both the starting material and the product act as photosensitizers, generating singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Comparison with Similar Compounds
N-(prop-2-yn-1-yl)cyclooctanamine can be compared with other similar compounds, such as N-(penta-2,4-diyn-1-yl)-o-phenylenediamines and N-(alk-2-yn-1-yl)-o-phenylenediamines . These compounds also undergo cyclocondensation reactions with phenyl isothiocyanate and carbon disulfide, leading to the formation of heterocyclic nuclei . this compound is unique due to its specific substitution pattern and its role as a photosensitizer in oxidative formylation reactions .
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
N-prop-2-ynylcyclooctanamine |
InChI |
InChI=1S/C11H19N/c1-2-10-12-11-8-6-4-3-5-7-9-11/h1,11-12H,3-10H2 |
InChI Key |
NLOKVLXOOZDKHK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCCCCCC1 |
Origin of Product |
United States |
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